5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-7(2)11-8(6)9-5-10-11/h3-5H,1-2H3 |
InChI Key |
OONLJFQZTUPWQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N2C1=NC=N2)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach Using β-Diketones or β-Dialdehydes
One of the most common and efficient methods involves the condensation of β-diketones or β-dialdehydes with aminopyridines or hydrazine derivatives to form the fused triazolo ring system.
- For 5,8-dimethyl substitution, dimedone (5,5-dimethyl-1,3-cyclohexanedione) is often used as the β-diketone source, providing methyl groups at the 5 and 8 positions after cyclization.
- The reaction typically proceeds under reflux in ethanol or other polar solvents with an acid catalyst such as acetic acid.
- Molecular oxygen or air atmosphere is sometimes employed to facilitate oxidative cyclization, improving yields and selectivity.
| Reagents | Solvent | Catalyst | Atmosphere | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| Aminopyridine derivative + Dimedone | Ethanol | Acetic acid (6 eq) | O₂ (1 atm) | 130 °C | 18 h | 79–90 |
This method yields 5,8-dimethyl-triazolo[1,5-a]pyridine derivatives efficiently with high purity after recrystallization.
Palladium-Catalyzed Cyanation of 8-Halo-triazolo[1,5-a]pyridines
Another preparation route involves the transformation of 8-halo-substituted triazolo[1,5-a]pyridines into 8-cyano derivatives, which can be further functionalized to introduce methyl groups at desired positions.
- The halogen (usually bromine or chlorine) at position 8 is substituted by a cyano group using zinc cyanide in the presence of a palladium catalyst.
- This method is particularly useful for preparing 8-cyano derivatives as intermediates for further modification.
- Subsequent methylation steps can be performed on these intermediates to obtain 5,8-dimethyl-substituted products.
Synthesis from Functionalized Pyridines
Starting from aminopyridines with methyl substituents at the 5 and 8 positions, the triazole ring can be constructed by reacting with hydrazine derivatives or other nitrogen sources.
- This approach allows precise control over substitution patterns by selecting appropriately substituted pyridine precursors.
- The cyclization is typically achieved under acidic conditions with heating.
- This method is advantageous for synthesizing derivatives with multiple substituents and complex functional groups.
Direct Heterocyclization from Acyclic Reagents
A more recent and environmentally friendly approach is the direct heterocyclization of acyclic reagents, such as hydrazine derivatives and substituted methylenemalononitriles.
- This one-step method forms the entire triazolo[1,5-a]pyridine system, including methyl substituents, under oxidative conditions.
- The reaction often uses ethanol as solvent, acetic acid as catalyst, and oxygen atmosphere to drive the oxidative coupling.
- This method offers versatility with a broad substrate scope and high yields, making it attractive for large-scale synthesis.
Summary Table of Preparation Methods
Research Findings and Notes
- The presence of methyl groups at positions 5 and 8 is often introduced via the choice of β-diketone (dimedone) or methyl-substituted aminopyridines.
- Oxidative cyclization under oxygen atmosphere significantly improves yields and suppresses side reactions compared to inert atmospheres.
- Palladium-catalyzed cyanation is a robust method for introducing cyano groups at position 8, which can be further modified to introduce methyl groups or other substituents.
- The choice of solvent, catalyst, and atmosphere is critical to optimize yield and purity.
- Structural confirmation is typically achieved using NMR (^1H, ^13C), IR spectroscopy, mass spectrometry, and X-ray crystallography.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Pb(OAc)4 or MnO2.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizers like NaOCl and Pb(OAc)4, and nucleophiles for substitution reactions. Microwave irradiation is a common condition used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization of N-(2-pyridyl)amidines results in the formation of 1,2,4-triazolo[1,5-a]pyridines .
Scientific Research Applications
RORγt Inhibition
One of the significant applications of 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine derivatives is their role as inhibitors of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt). This receptor is crucial in the pathogenesis of autoimmune diseases such as psoriasis. Research has indicated that certain derivatives exhibit potent inhibitory activity against RORγt, demonstrating a favorable pharmacokinetic profile and robust dose-dependent effects on interleukin-17A production in preclinical models .
Anticancer Properties
The triazolo[1,5-a]pyridine scaffold has also been explored for its potential anticancer properties. The metal-chelating abilities of this compound allow it to form coordination complexes that can target cancer cells selectively. Studies have shown that these complexes can inhibit tumor growth and induce apoptosis in various cancer cell lines .
Antimicrobial Activity
This compound derivatives have demonstrated antimicrobial activity against a range of pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival. This makes them promising candidates for developing new antibiotics .
Neuroprotective Effects
Research has also suggested neuroprotective effects of triazolo[1,5-a]pyridine derivatives in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, indicating potential therapeutic roles in conditions like Alzheimer's and Parkinson's diseases .
Table 1: Synthesis Methods Overview
Case Study 1: Psoriasis Treatment
A study investigated the efficacy of a derivative of this compound in a mouse model of psoriasis. The compound exhibited significant inhibition of IL-17A production and improved skin lesions compared to control groups. This highlights its potential as a therapeutic agent for inflammatory skin diseases .
Case Study 2: Anticancer Activity
In vitro studies on the anticancer properties of triazolo[1,5-a]pyridine derivatives showed that specific compounds could reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways. These findings support further development for cancer therapies targeting specific pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of JAK1 and JAK2 enzymes, which are involved in the signaling pathways of various cytokines and growth factors . The compound’s structure allows it to bind to these enzymes and inhibit their activity, leading to therapeutic effects in conditions like inflammation and cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and functional differences between 5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine and related compounds:
Physicochemical Properties
Biological Activity
5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of triazolo-pyridines, characterized by a triazole ring fused to a pyridine structure. The unique methyl substitutions at positions 5 and 8 enhance its chemical properties and biological efficacy.
Biological Activity Overview
Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyridine class exhibit a range of biological activities, including:
- Antiviral Activity : Studies have explored the ability of these compounds to inhibit various viral infections, including HIV and influenza. For example, derivatives have been shown to inhibit HIV-1 with IC50 values in the micromolar range .
- Antibacterial Properties : Certain derivatives demonstrate selective antibacterial activity against pathogens like Chlamydia and Neisseria meningitidis, indicating potential for developing new antibiotics .
- Anti-inflammatory Effects : Some compounds have been identified as inhibitors of interleukin production, which is crucial in inflammatory responses. For instance, a derivative exhibited a dose-dependent inhibition of IL-17A production with an IC50 value of 130 nM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. The following table summarizes some key derivatives and their activities:
| Compound Name | Structure Type | Biological Activity | IC50 Value |
|---|---|---|---|
| 5a | Triazolo-pyridine derivative | RORγt inhibitor | 130 nM |
| 11a | Anti-HIV derivative | RNase H inhibitor | 17.7 µM |
| ACP1a | Antibacterial derivative | Against N. meningitidis | 64 µg/mL |
The presence of methyl groups at positions 5 and 8 enhances lipophilicity and may improve binding interactions with biological targets.
Antiviral Activity Study
A study investigated the antiviral properties of various triazolo-pyridine derivatives against HIV-1. Compounds were synthesized and tested for their ability to inhibit viral replication. Among them, certain derivatives showed promising results with IC50 values indicating effective inhibition at micromolar concentrations .
Antibacterial Evaluation
In another research effort, a series of triazolo-pyridine derivatives were evaluated for their antibacterial activity against Chlamydia species. The results indicated that these compounds selectively inhibited bacterial growth without significant cytotoxicity to host cells .
Anti-inflammatory Mechanism
The anti-inflammatory potential of a specific derivative was assessed in a human whole-blood assay. This compound demonstrated significant inhibition of IL-17A production in a dose-dependent manner, suggesting its utility in treating inflammatory diseases such as psoriasis .
Q & A
What are the established synthetic routes for 5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine, and how are intermediates characterized?
Answer:
The synthesis of triazolopyridine derivatives typically involves cyclization reactions starting from hydrazone precursors. For example, hydrazone derivatives react with electrophilic reagents like arylidenemalononitriles or ethyl α-cyanocinnamates under basic conditions (e.g., piperidine in ethanol) to form the triazolopyridine core . Key intermediates are characterized using:
- IR spectroscopy : To identify functional groups (e.g., C≡N at ~2210 cm⁻¹, C=O at ~1680 cm⁻¹).
- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–7.9 ppm), while NH protons resonate as singlets (~8.4 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 369 for derivative 8a) confirm molecular weight .
How can researchers optimize reaction conditions to improve yields of 5,8-Dimethyl-triazolopyridine derivatives?
Answer:
Yield optimization involves:
- Catalyst selection : Piperidine is commonly used, but metal-free protocols (e.g., iodine/KI) reduce contamination risks .
- Solvent and temperature : Refluxing ethanol (3–5 hours) ensures complete cyclization .
- Substituent effects : Electron-withdrawing groups on arylidenemalononitriles enhance cyclization efficiency .
Example : Ternary condensation of hydrazone, aliphatic aldehydes, and malononitrile (1:1:1 ratio) in ethanol with piperidine achieves ~70% yield for 8b .
How do structural modifications (e.g., substituents) influence the biological activity of 5,8-Dimethyl-triazolopyridine derivatives?
Answer:
- Antimicrobial activity : Derivatives with diphenyl sulfide moieties show enhanced activity against S. aureus (MIC: 8–16 µg/mL) due to improved membrane penetration .
- Antioxidant effects : Amino-substituted derivatives (e.g., compound 13) reduce oxidative stress in C. elegans by 40% via scavenging reactive oxygen species .
- Enzyme inhibition : Bromine at the 7-position (as in 7-Bromo analogs) enhances JAK2 inhibition (IC₅₀: 0.5 µM) by facilitating π-π interactions with kinase domains .
How should researchers address contradictory data in antimicrobial assays across studies?
Answer:
Contradictions often arise from:
- Strain variability : Use standardized strains (e.g., E. coli ATCC 25922) and CLSI guidelines.
- Substituent positioning : Compare analogs with identical substitution patterns (e.g., 5,8-dimethyl vs. 7-bromo derivatives) .
- Assay conditions : Control pH (7.4) and solvent (DMSO ≤1% v/v) to avoid false negatives .
Example : Compound 8b shows higher antifungal activity against C. albicans (MIC: 16 µg/mL) than 7a (MIC: 32 µg/mL) due to methyl group steric effects .
What mechanistic insights exist for the biological activity of 5,8-Dimethyl-triazolopyridines?
Answer:
- Antimicrobial mechanism : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), validated by molecular docking (ΔG: −9.2 kcal/mol) .
- Antioxidant activity : Activation of DAF-16/FOXO pathways in C. elegans, increasing SOD and CAT enzyme expression .
- Enzyme inhibition : Competitive binding to JAK2’s ATP-binding pocket (confirmed by X-ray crystallography) .
What in silico strategies predict the pharmacokinetic properties of 5,8-Dimethyl-triazolopyridines?
Answer:
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., LogP ~2.5 for 8b) and blood-brain barrier permeability .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85 for JAK2 inhibitors) .
- Molecular dynamics : Simulate binding stability (RMSD < 2 Å over 100 ns) to prioritize candidates for synthesis .
How can researchers validate synthetic purity and avoid by-products?
Answer:
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity .
- Recrystallization : Ethanol or ethyl acetate removes unreacted malononitrile .
- By-product analysis : Monitor for triazoloisoquinoline side products (e.g., compound 17) via TLC .
What advanced applications exist for 5,8-Dimethyl-triazolopyridines beyond antimicrobials?
Answer:
- Material science : Derivatives with ethynyl groups serve as phosphorescent OLED emitters (CIE coordinates: 0.65, 0.35 for red emission) .
- Cancer therapy : Copper(II) complexes of triazolopyridines induce apoptosis in HeLa cells (IC₅₀: 12 µM) via ROS generation .
- Neuroprotection : Inhibition of HIF PHD-1 in neuronal cells reduces hypoxia-induced damage (80% cell viability at 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
